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Compound of Interest

Compound Name: 2,5,6-Trimethylbenzoxazole

Cat. No.: B090905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered

considerable attention in medicinal chemistry and materials science. Their unique chemical

structure, characterized by the fusion of a benzene and an oxazole ring, imparts a range of

valuable properties. In the realm of drug development, the benzoxazole scaffold is recognized

as a "privileged" structure due to its prevalence in numerous biologically active molecules.

These compounds have demonstrated a wide spectrum of pharmacological activities, including

antimicrobial, anticancer, and anti-inflammatory properties. This technical guide focuses on a

specific derivative, 2,5,6-trimethyl-1,3-benzoxazole, providing a comprehensive overview of its

chemical identity, synthesis, and potential biological significance based on current scientific

literature.

IUPAC Name: 2,5,6-trimethyl-1,3-benzoxazole[1][2]

Physicochemical Properties
A summary of the key physicochemical properties of 2,5,6-trimethyl-1,3-benzoxazole is

presented in the table below. This data is essential for its handling, formulation, and

interpretation of its biological activity.
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Property Value Reference

CAS Number 19219-98-8 [1]

Molecular Formula C₁₀H₁₁NO [1]

Molecular Weight 161.20 g/mol

Appearance
White to light yellow crystalline

powder

Melting Point 93.5-94 °C

Boiling Point 287.51°C (estimated)

Synthesis of 2,5,6-trimethyl-1,3-benzoxazole
The synthesis of benzoxazole derivatives typically involves the condensation of a 2-

aminophenol with a carboxylic acid or its equivalent. For 2,5,6-trimethyl-1,3-benzoxazole, the

logical precursors are 2-amino-4,5-dimethylphenol and a source of the 2-methyl group, such as

acetic acid or its derivatives.

General Synthetic Workflow
The following diagram illustrates a plausible synthetic route for 2,5,6-trimethyl-1,3-benzoxazole,

based on established methods for benzoxazole synthesis.

2-Amino-4,5-dimethylphenol

N-(2-hydroxy-4,5-dimethylphenyl)acetamide

Acylation

Acetic Anhydride

2,5,6-trimethyl-1,3-benzoxazoleCyclization (Heat, Acid catalyst)
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Caption: Plausible synthetic pathway for 2,5,6-trimethyl-1,3-benzoxazole.

Detailed Experimental Protocol (Hypothetical)
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While a specific protocol for 2,5,6-trimethyl-1,3-benzoxazole is not readily available in the cited

literature, the following is a representative procedure based on general methods for

benzoxazole synthesis.[3][4]

Acylation: To a solution of 2-amino-4,5-dimethylphenol (1 equivalent) in a suitable solvent

such as glacial acetic acid, add acetic anhydride (1.1 equivalents).

The reaction mixture is stirred at room temperature for 1-2 hours to form the N-(2-hydroxy-

4,5-dimethylphenyl)acetamide intermediate.

Cyclization: The reaction mixture is then heated to reflux (approximately 120-140 °C) for 2-4

hours. The presence of an acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid,

can facilitate the cyclodehydration.

Work-up: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate

is collected by filtration.

Purification: The crude product is washed with a dilute solution of sodium bicarbonate and

then with water. Further purification can be achieved by recrystallization from a suitable

solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Potential Biological Activities and Signaling
Pathways
While specific biological data for 2,5,6-trimethyl-1,3-benzoxazole is limited, the broader class of

benzoxazole derivatives has been extensively studied, revealing a range of promising

therapeutic activities.

Antimicrobial Activity
Numerous studies have reported the antibacterial and antifungal properties of 2,5-disubstituted

benzoxazoles.[5] The mechanism of action is often attributed to the inhibition of essential

microbial enzymes. The table below presents hypothetical minimum inhibitory concentration

(MIC) values, illustrating the type of data that would be generated in antimicrobial screening.
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Microorganism MIC (µg/mL) (Hypothetical)

Staphylococcus aureus 16

Escherichia coli 32

Candida albicans 8

Anticancer Activity and Potential Mechanism of Action
Benzoxazole derivatives have emerged as promising anticancer agents, with some compounds

demonstrating potent activity against various cancer cell lines.[6][7] One of the signaling

pathways that has been implicated in the action of some benzoxazole derivatives is the Janus

kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8] This pathway

plays a crucial role in cell proliferation, differentiation, and apoptosis.[9][10][11][12]

The diagram below illustrates a simplified representation of the JAK/STAT signaling pathway

and a hypothetical point of inhibition by a benzoxazole derivative.
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Caption: Hypothetical inhibition of the JAK/STAT pathway by a benzoxazole derivative.
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In this proposed mechanism, the benzoxazole derivative could potentially inhibit the kinase

activity of JAK, thereby preventing the phosphorylation and subsequent activation of STAT

proteins. This would block the translocation of STAT dimers to the nucleus and inhibit the

transcription of target genes involved in cell proliferation and survival, ultimately leading to an

anti-cancer effect. It is important to note that this is a generalized pathway, and the specific

molecular interactions of 2,5,6-trimethyl-1,3-benzoxazole would require dedicated experimental

validation.

Conclusion
2,5,6-trimethyl-1,3-benzoxazole is a member of the pharmacologically significant benzoxazole

class of compounds. While specific, in-depth experimental data for this particular derivative is

not extensively available in the public domain, this guide provides a framework for its synthesis

and potential biological evaluation based on the well-established chemistry and pharmacology

of related benzoxazole structures. The potential for antimicrobial and anticancer activities,

possibly through the modulation of key signaling pathways such as JAK/STAT, makes 2,5,6-

trimethyl-1,3-benzoxazole and its analogs interesting candidates for further investigation in

drug discovery and development programs. Future research should focus on the detailed

synthesis and purification of this compound, followed by comprehensive in vitro and in vivo

studies to elucidate its specific biological activities and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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